molecular formula C11H11N3O B11776328 1-(p-Tolyl)-1H-imidazole-4-carboxamide

1-(p-Tolyl)-1H-imidazole-4-carboxamide

Cat. No.: B11776328
M. Wt: 201.22 g/mol
InChI Key: MCLCVCLIHMZVSM-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The p-tolyl group is a benzene ring substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with glyoxal in the presence of ammonium acetate, followed by the addition of formamide to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to achieve desired products.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(p-Tolyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    1-(p-Tolyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-(p-Tolyl)-1H-imidazole-4-methanol: Contains a hydroxymethyl group instead of a carboxamide.

    1-(p-Tolyl)-1H-imidazole-4-thiol: Features a thiol group in place of the carboxamide.

Uniqueness: 1-(p-Tolyl)-1H-imidazole-4-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. The carboxamide group can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-methylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15)

InChI Key

MCLCVCLIHMZVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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